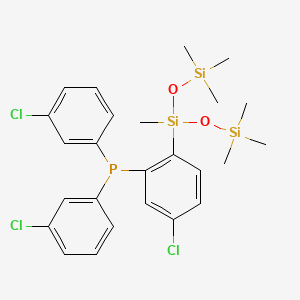
(5-Chloro-2-(1,1,1,3,5,5,5-heptamethyltrisiloxan-3-yl)phenyl)bis(3-chlorophenyl)phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Chloro-2-(1,1,1,3,5,5,5-heptamethyltrisiloxan-3-yl)phenyl)bis(3-chlorophenyl)phosphane is a complex organophosphorus compound. It features a unique structure with a trisiloxane group and multiple chlorophenyl groups, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-2-(1,1,1,3,5,5,5-heptamethyltrisiloxan-3-yl)phenyl)bis(3-chlorophenyl)phosphane typically involves the reaction of chlorophenyl derivatives with trisiloxane compounds under controlled conditions. The reaction is often catalyzed by transition metals and requires an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in specialized reactors. The process would include steps such as purification and isolation of the final product using techniques like distillation or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(5-Chloro-2-(1,1,1,3,5,5,5-heptamethyltrisiloxan-3-yl)phenyl)bis(3-chlorophenyl)phosphane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into different phosphine derivatives.
Substitution: The chlorophenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions typically require specific solvents and temperature control to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of functionalized phosphine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (5-Chloro-2-(1,1,1,3,5,5,5-heptamethyltrisiloxan-3-yl)phenyl)bis(3-chlorophenyl)phosphane is used as a ligand in coordination chemistry. Its unique structure allows it to form stable complexes with transition metals, which are useful in catalysis and material science.
Biology and Medicine
The compound’s potential biological activity is of interest in medicinal chemistry. Researchers are exploring its use in drug design and development, particularly for its ability to interact with biological targets.
Industry
In industry, this compound is used in the synthesis of advanced materials, including polymers and coatings. Its unique properties make it suitable for applications requiring high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism by which (5-Chloro-2-(1,1,1,3,5,5,5-heptamethyltrisiloxan-3-yl)phenyl)bis(3-chlorophenyl)phosphane exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The trisiloxane group and chlorophenyl moieties play a crucial role in binding to these targets, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
Tris(3-chlorophenyl)phosphine: A related compound with similar chlorophenyl groups but lacking the trisiloxane moiety.
Triphenylphosphine: Another similar compound, widely used in organic synthesis and catalysis.
Uniqueness
The presence of the trisiloxane group in (5-Chloro-2-(1,1,1,3,5,5,5-heptamethyltrisiloxan-3-yl)phenyl)bis(3-chlorophenyl)phosphane distinguishes it from other phosphine derivatives. This unique structural feature imparts specific properties, such as enhanced thermal stability and unique reactivity, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C25H32Cl3O2PSi3 |
|---|---|
Molecular Weight |
586.1 g/mol |
IUPAC Name |
[5-chloro-2-[methyl-bis(trimethylsilyloxy)silyl]phenyl]-bis(3-chlorophenyl)phosphane |
InChI |
InChI=1S/C25H32Cl3O2PSi3/c1-32(2,3)29-34(7,30-33(4,5)6)25-15-14-21(28)18-24(25)31(22-12-8-10-19(26)16-22)23-13-9-11-20(27)17-23/h8-18H,1-7H3 |
InChI Key |
YXDJWIPJJYRCGQ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)O[Si](C)(C1=C(C=C(C=C1)Cl)P(C2=CC(=CC=C2)Cl)C3=CC(=CC=C3)Cl)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















